molecular formula C12H19BrN4 B1340617 2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine CAS No. 87789-48-8

2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine

Cat. No. B1340617
CAS RN: 87789-48-8
M. Wt: 299.21 g/mol
InChI Key: PSBMPSNKIDFXIK-UHFFFAOYSA-N
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Description

“2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine” is a compound that contains a pyrimidine ring linked to a piperazine ring via a 4-bromobutyl chain . It is a part of a class of compounds known as N-arylpiperazines . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel compound “2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm³, boiling point of 418.0±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 67.2±3.0 kJ/mol, flash point of 206.6±31.5 °C, index of refraction of 1.564, molar refractivity of 72.5±0.3 cm³, and a molar volume of 223.0±3.0 cm³ .

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis of New Derivatives :The compound has been utilized in the synthesis of hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety, targeting the affinity towards 5-HT1A, 5-HT2A, and alpha1 adrenergic receptors. These derivatives are synthesized through multi-stage techniques, starting from 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives and undergoing N-alkylation with 1,4-dibromobutane to yield bromobutyl derivatives. The final products show potential for pharmacological investigation (Herold, Król, & Kleps, 2004).

Antiproliferative Activity :2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for antiproliferative activity against human cancer cell lines. These compounds, characterized by spectral studies, show moderate to good activity, indicating potential as anticancer agents. Among the series, certain derivatives exhibit significant inhibitory activities, suggesting the need for further research (Mallesha et al., 2012).

Antimicrobial Activity

Dithiocarbamate Derivatives :New dithiocarbamate derivatives bearing thiazole/benzothiazole rings have been synthesized, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. These compounds exhibit high antimicrobial activity against various microorganism strains, highlighting their potential in antimicrobial applications (Yurttaş et al., 2016).

Molecular Biology Applications

Tyrosine Kinase Inhibitor Synthesis :Research on the synthesis of PD0205520, a tyrosine kinase inhibitor potentially useful in cancer treatment, involves the use of pyrimidine derivatives. These compounds, labeled with radio- and stable-isotopes, are crucial for studying drug absorption, distribution, metabolism, and excretion, illustrating the compound's role in developing targeted cancer therapies (Zhang, Huang, & Huang, 2005).

Biochemical Analysis

Biochemical Properties

2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions can vary, with this compound acting as either an inhibitor or an activator, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of proteins involved in signaling cascades, thereby altering the downstream effects on gene expression and metabolic pathways. Studies have shown that this compound can impact cell viability, proliferation, and apoptosis in different cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, it may interact with transcription factors, influencing gene expression by modulating their binding to DNA. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cell viability and function. At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle. By modulating these pathways, this compound can alter the overall metabolic state of cells, impacting their energy production and biosynthetic capabilities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as it may need to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-[4-(4-bromobutyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN4/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBMPSNKIDFXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCBr)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259312
Record name 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87789-48-8
Record name 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87789-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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